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Compound of Interest

Compound Name: AZD4144

Cat. No.: B15614689 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on investigating AZD4144, with a specific focus on

its interaction with the hERG channel and related experimental design.

Frequently Asked Questions (FAQs)
Q1: What is AZD4144 and what is its primary mechanism of action?

AZD4144 is a selective and potent inhibitor of the NLRP3 inflammasome.[1][2][3] Its

mechanism of action involves directly binding to NLRP3 and stabilizing its inactive

conformation, which prevents the assembly of the inflammasome and the subsequent release

of pro-inflammatory cytokines IL-1β and IL-18.[1][2]

Q2: What is the potential for AZD4144 to cause cardiotoxicity via hERG channel inhibition?

AZD4144 has a low potential for cardiotoxicity related to hERG inhibition.[4] Preclinical studies

have shown that AZD4144 has a low inhibitory effect on the hERG channel, with a half-

maximal inhibitory concentration (IC50) greater than 40 μM.[4] This indicates a significant

safety margin when compared to its potent inhibition of the NLRP3 inflammasome.

Q3: What is the selectivity profile of AZD4144?

AZD4144 is a selective inhibitor of NLRP3. Its potency against NLRP3 is significantly higher

than its off-target activities, including hERG channel inhibition, indicating a favorable safety and
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specificity profile.[1][2]

Q4: Are there any known liabilities with the chemical series from which AZD4144 was derived?

Yes, the discovery program for AZD4144 successfully navigated several challenges inherent to

the initial chemical series, including phospholipidosis (PLD), genotoxicity, and hERG inhibition.

[5] Through medicinal chemistry efforts, these liabilities were mitigated in the final clinical

candidate, AZD4144.

Troubleshooting Guide for hERG Inhibition Assays
Problem 1: High variability in hERG current recordings between experiments.

Possible Cause: Inconsistent cell health or passage number.

Troubleshooting Tip: Ensure a consistent cell culture protocol. Use cells within a defined

passage number range for all experiments. Regularly assess cell viability and morphology.

Possible Cause: Fluctuation in recording temperature.

Troubleshooting Tip: hERG channel kinetics are temperature-sensitive. Use a temperature-

controlled recording chamber and ensure the perfusion solution is pre-warmed to the target

temperature (e.g., 35-37°C for physiological relevance).

Possible Cause: Run-down of the hERG current over time.

Troubleshooting Tip: Monitor the stability of the baseline current before compound

application. If run-down is significant, consider using perforated patch-clamp to better

maintain the intracellular environment. Minimize the duration of the experiment where

possible.

Problem 2: Compound precipitation in the perfusion solution.

Possible Cause: Poor solubility of the test compound in the aqueous buffer.

Troubleshooting Tip: Visually inspect the compound stock and final dilution for any signs of

precipitation. The use of a surfactant in the extracellular medium may improve the sensitivity
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of the assay for poorly soluble compounds.[6][7] Consider the use of a lower concentration of

a vehicle like DMSO (typically ≤0.5%).

Problem 3: Inconsistent IC50 values for a known hERG inhibitor (positive control).

Possible Cause: Inaccurate compound concentrations.

Troubleshooting Tip: Prepare fresh dilutions of the positive control for each experiment from

a validated stock solution. Verify the concentration of the stock solution periodically.

Possible Cause: Voltage protocol variations.

Troubleshooting Tip: Ensure the same voltage protocol is used consistently across all

experiments. The potency of hERG inhibitors can be dependent on the voltage protocol

used.[8]

Data Presentation
Table 1: In Vitro Potency and Selectivity of AZD4144
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Target/Assay Metric Value (µM)
Cell
Line/System

Notes

NLRP3

Inflammasome

Nigericin- & LPS-

induced puncta

formation

EC50 0.082
THP-1-ASC-GFP

cells

Measures

inhibition of

inflammasome

assembly.

Nigericin-induced

IL-1β release
IC50 0.027

THP-1 human

monocytes

Measures

inhibition of a

downstream

effector function.

BzATP-induced

IL-1β release
IC50 0.01

THP-1 human

monocytes

Measures

inhibition of a

downstream

effector function.

hERG Potassium

Channel

hERG current

inhibition
IC50 > 40

Chinese Hamster

Ovary (CHO) K1

cells

Indicates low

potential for

hERG-related

cardiotoxicity.[4]

Table 2: Preclinical Safety Profile of AZD4144
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Parameter Result Species/System Implication

Cardiotoxicity
Low inhibitory effect

on hERG
In vitro (CHO cells)

Reduced risk of drug-

induced arrhythmias.

[4]

Off-Target

Pharmacology
Favorable profile

Panel of receptors,

enzymes, and ion

channels

High selectivity for

NLRP3, minimizing

potential side effects.

[1][2]

Genotoxicity
No genotoxicity

reported
In vitro studies

Low risk of DNA

damage.

Hepatotoxicity
No hepatotoxicity

reported
In vitro studies Low risk of liver injury.

Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp
Electrophysiology for hERG Inhibition Assay
This protocol outlines a representative method for assessing the inhibitory effect of AZD4144
on the hERG channel using an automated patch-clamp system.

1. Cell Culture:

Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably

expressing the hERG channel.

Maintain cells in appropriate culture medium supplemented with a selection antibiotic to

ensure stable expression.

Passage cells regularly and use for experiments at 70-90% confluency.

2. Cell Preparation for Automated Patch-Clamp:

On the day of the experiment, detach cells using a non-enzymatic dissociation solution to

ensure cell surface protein integrity.
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Resuspend cells in an extracellular solution and maintain on the automated patch-clamp

system's cell hotel with gentle agitation.

3. Solutions:

Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES; pH

adjusted to 7.2 with KOH.

External Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10

HEPES; pH adjusted to 7.4 with NaOH.

4. Automated Patch-Clamp Procedure:

Initiate the automated patch-clamp run, which includes cell capture, seal formation (aim for

>500 MΩ), and whole-cell configuration.

Record baseline hERG currents in the external solution.

Apply a voltage-step protocol to elicit hERG currents. A typical protocol involves a holding

potential of -80 mV, a depolarization step to +20 mV to activate and then inactivate the

channels, followed by a repolarization step to -50 mV to measure the peak tail current.

Apply a vehicle control (e.g., external solution with 0.1% DMSO) to establish the baseline

effect.

Apply increasing concentrations of AZD4144, allowing the current to reach a steady-state at

each concentration (typically 3-5 minutes).

Apply a positive control (e.g., a known hERG inhibitor like E-4031 or dofetilide) at the end of

the experiment to confirm assay sensitivity.

5. Data Analysis:

Measure the peak tail current amplitude at each concentration of AZD4144.

Normalize the current at each concentration to the vehicle control.

Plot the percentage of inhibition against the logarithm of the AZD4144 concentration.
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Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

NLRP3 Inflammasome Activation

Inflammasome Assembly & Cytokine Release

PAMPs/DAMPs TLR/IL-1RSignal 1 (Priming) NF-kB

Pro-IL-1B/Pro-IL-18Transcription

NLRP3 (inactive)

Transcription

IL-1β

Cleavage

NLRP3 (active)

Signal 2 (Activation)
(e.g., ATP, Nigericin)

ASCOligomerization Pro-Caspase-1 Caspase-1Cleavage

IL-18

Cleavage

Inflammation

AZD4144

Stabilizes inactive state

Click to download full resolution via product page

Caption: NLRP3 Inflammasome Signaling Pathway and Point of Inhibition by AZD4144.
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Caption: Experimental Workflow for Cardiac Safety Assessment During Drug Development.
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Caption: Logical Flow for Troubleshooting Common hERG Assay Issues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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